molecular formula C17H25N3O B11742199 [2-(3-methoxyphenyl)ethyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[2-(3-methoxyphenyl)ethyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742199
M. Wt: 287.4 g/mol
InChI Key: XTYVHXZLBZCBND-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Alkylation: The pyrazole ring can be alkylated using an alkyl halide under basic conditions.

    Coupling with the aromatic component: The final step involves coupling the pyrazole derivative with the 3-methoxyphenyl ethylamine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions may target the aromatic ring or the pyrazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated ring system.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological assays: The compound could be used in various biological assays to study enzyme interactions or receptor binding.

Medicine

    Drug development:

Industry

    Materials science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    [2-(3-methoxyphenyl)ethyl]amine: Lacks the pyrazole ring, making it less complex.

    [5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amine: Lacks the aromatic component, potentially altering its reactivity and applications.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C17H25N3O/c1-13(2)20-14(3)16(12-19-20)11-18-9-8-15-6-5-7-17(10-15)21-4/h5-7,10,12-13,18H,8-9,11H2,1-4H3

InChI Key

XTYVHXZLBZCBND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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